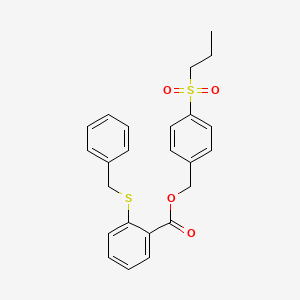

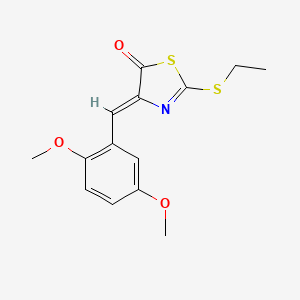

4-(propylsulfonyl)benzyl 2-(benzylthio)benzoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar sulfonate compounds involves multiple reaction steps, including etherification, sulfonyl chloride formation, amine and lipid reactions, leading to high yields under optimized conditions (W. Xu et al., 2018). Synthesis can also involve the reaction of sulfides with arylsulfonyl chloride under specific conditions to produce sulfone-linked compounds with distinct structural features (I. Baxter et al., 2000).

Molecular Structure Analysis

The molecular structure of related sulfone compounds is characterized by the presence of multiple planes forming conjugated systems, with distinct dihedral angles between different phenyl planes, contributing to their unique chemical behaviors and physical properties (Wu Juna, 2003).

Chemical Reactions and Properties

Sulfone compounds can participate in various chemical reactions, including multi-coupling reactions that yield highly functionalized sulfones, useful as intermediates in synthetic chemistry (P. Auvray et al., 1985). The sulfonylation of benzylic C-H bonds showcases the reactivity of these compounds under specific conditions, such as photocatalysis, leading to novel products (Xinxing Gong et al., 2018).

Physical Properties Analysis

The physical properties of sulfone compounds, such as their crystalline structure, are influenced by intramolecular and intermolecular interactions, including hydrogen bonding and π-π stacking interactions. These interactions affect the compound's stability, solubility, and overall physical behavior (C. Rizzoli et al., 2009).

Chemical Properties Analysis

The chemical properties of "4-(propylsulfonyl)benzyl 2-(benzylthio)benzoate" and related compounds are defined by their functional groups. These groups facilitate various chemical reactions, including sulfonation and coupling reactions, leading to the synthesis of complex molecules with potential applications in material science, medicinal chemistry, and organic synthesis. The ability to undergo selective reactions makes these compounds valuable in the development of novel chemical entities (M. Michman & M. Weiss, 1990).

Applications De Recherche Scientifique

Proton Exchange Membranes for Fuel Cells

Research by Matsumoto, Higashihara, and Ueda (2009) focused on the development of new locally and densely sulfonated poly(ether sulfone)s for fuel cell applications. This study involved the synthesis of polymers that form tough, flexible, and transparent membranes, which could facilitate efficient proton conduction. Such materials are crucial for enhancing the performance of fuel cells, highlighting the relevance of sulfonated compounds in energy technologies Matsumoto et al., 2009.

Organic Synthesis and Reaction Mechanisms

Montanari, Paradisi, and Scorrano (1999) investigated the reaction of nitrosobenzenes with thiols in alcoholic media, revealing pathways that include the formation of azoxybenzenes and anilines. This study demonstrates the complexity of reactions involving sulfur-containing compounds and their potential in synthesizing valuable organic products Montanari et al., 1999.

Sulfonation Reactions in Oligonucleotide Synthesis

Efimov, Kalinkina, Chakhmakhcheva, Hill, and Jayaraman (1995) developed new sulfurizing agents for the synthesis of phosphorothioate oligonucleotide analogues. Their work highlights the role of sulfonation reactions in creating compounds of biological interest, particularly in the field of nucleic acid research Efimov et al., 1995.

Fuel Cell Technology Enhancements

Zhai, Guo, Fang, and Xu (2007) synthesized sulfonated diamine monomers to prepare sulfonated polyimides (SPIs) for direct methanol fuel cell applications. These SPIs demonstrated good solubility, high thermal stability, and high proton conductivity, alongside low methanol permeability. This research underscores the importance of sulfonated compounds in improving the efficiency and performance of fuel cells Zhai et al., 2007.

Propriétés

IUPAC Name |

(4-propylsulfonylphenyl)methyl 2-benzylsulfanylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O4S2/c1-2-16-30(26,27)21-14-12-19(13-15-21)17-28-24(25)22-10-6-7-11-23(22)29-18-20-8-4-3-5-9-20/h3-15H,2,16-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPJLDVIMHFWHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

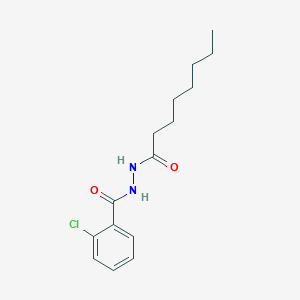

![methyl 4-{[({5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4557981.png)

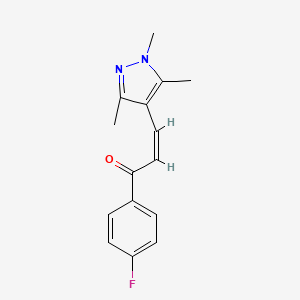

![1-methyl-5-[({1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}amino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4557996.png)

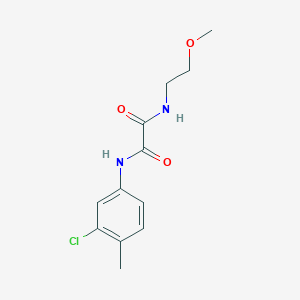

![N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4558018.png)

![3,4-dimethoxy-N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4558019.png)

![{[5-(2-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4558042.png)

![4-(benzylthio)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B4558048.png)

![3-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4558050.png)

![2,2-dibromo-N'-[1-(4-methoxyphenyl)propylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4558057.png)

![N-(2-fluorophenyl)-2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4558070.png)